N'-phenylisonicotinohydrazide

Descripción general

Descripción

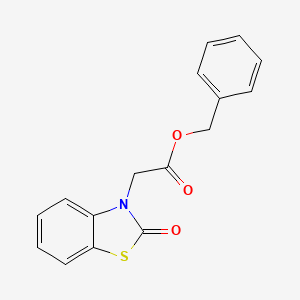

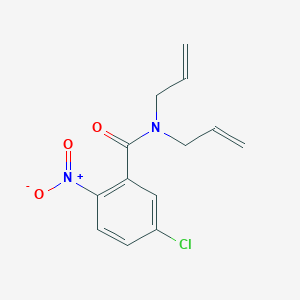

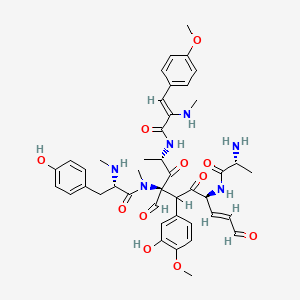

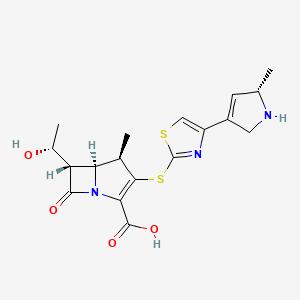

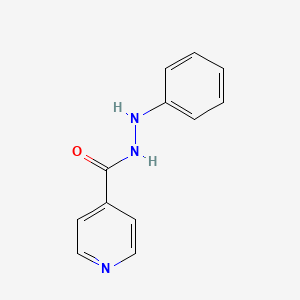

“N’-phenylisonicotinohydrazide” is a chemical compound with the molecular formula C12H11N3O . It is also known by other names such as PluriSln 1, plurisin 1, and NSC 14613 . It has been identified as a pluripotent cell-specific inhibitor that induces endoplasmic reticular stress and apoptosis in pluripotent stem cells .

Synthesis Analysis

While specific synthesis details for “N’-phenylisonicotinohydrazide” were not found, a related study discusses the successful design and synthesis of fifty-two kinds of N′-phenylhydrazides . These compounds were evaluated for their antifungal activity in vitro against five strains of C. albicans .Molecular Structure Analysis

The molecular structure of “N’-phenylisonicotinohydrazide” includes a phenyl group (C6H5-) attached to an isonicotinohydrazide group . The IUPAC name for this compound is N’-phenylpyridine-4-carbohydrazide . The InChI and SMILES strings provide more detailed information about its molecular structure .Physical And Chemical Properties Analysis

“N’-phenylisonicotinohydrazide” has a molecular weight of 213.23 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass and monoisotopic mass are both 213.090211983 g/mol . The topological polar surface area is 54 Ų .Aplicaciones Científicas De Investigación

Stem Cell Research

PluriSln 1 is used in stem cell research, particularly with human pluripotent stem cells (hPSCs). It is used to selectively eliminate undifferentiated hPSCs from culture . This is crucial in ensuring that only the desired differentiated cells remain, which is important for the success of stem cell therapies.

Induction of ER Stress

PluriSln 1 has been found to induce endoplasmic reticulum (ER) stress in hPSCs . ER stress is a cellular process that is triggered when the ER, a cellular organelle involved in protein synthesis and folding, is not functioning properly. Understanding how compounds like PluriSln 1 induce ER stress can help researchers develop new treatments for diseases related to protein misfolding and ER stress.

Attenuation of Protein Synthesis

In addition to inducing ER stress, PluriSln 1 also attenuates protein synthesis in hPSCs . This means it reduces the rate at which proteins are produced in these cells. This can be useful in studying diseases where protein synthesis is dysregulated, and in developing treatments that target protein synthesis.

Induction of Apoptosis

PluriSln 1 has been found to induce apoptosis in hPSCs . Apoptosis is a form of programmed cell death, which is a normal part of an organism’s growth and development. Understanding how PluriSln 1 induces apoptosis can provide insights into how cell death is regulated, and how it can be manipulated for therapeutic purposes.

Prevention of Teratoma Formation

One of the risks associated with stem cell therapies is the formation of teratomas, which are tumors that contain a variety of cell types. PluriSln 1 has been found to prevent teratoma formation in immunocompromised mice . This makes it a valuable tool in the development of safer stem cell therapies.

Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)

PluriSln 1 is a known inhibitor of stearoyl-CoA desaturase 1 (SCD1) . SCD1 is an enzyme involved in fatty acid metabolism. Inhibiting SCD1 has potential therapeutic applications in a range of conditions, including metabolic disorders and cancer.

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of PluriSln 1, also known as N’-phenylisonicotinohydrazide or plurisin 1, is stearoyl-CoA desaturase 1 (SCD1) . SCD1 is a key enzyme involved in lipid metabolism and is expressed in human pluripotent stem cells (hPSCs) .

Mode of Action

PluriSln 1 acts as an inhibitor of SCD1 . By inhibiting this enzyme, PluriSln 1 can selectively eliminate undifferentiated hPSCs from culture .

Biochemical Pathways

The inhibition of SCD1 by PluriSln 1 leads to a series of biochemical changes within the hPSCs. It induces ER stress , which in turn attenuates protein synthesis . This disruption in normal cellular processes can lead to the induction of apoptosis, or programmed cell death, in the hPSCs .

Pharmacokinetics

It is known that the compound issoluble in DMSO and ethanol up to 100 mM , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of PluriSln 1’s action is the selective elimination of undifferentiated hPSCs from culture . By inducing ER stress, attenuating protein synthesis, and triggering apoptosis, PluriSln 1 effectively eliminates these cells . This action of PluriSln 1 can prevent teratoma formation in immunocompromised mice .

Action Environment

It is known that the compound should be stored at +4°c , suggesting that temperature could be a factor in its stability.

Propiedades

IUPAC Name |

N'-phenylpyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-12(10-6-8-13-9-7-10)15-14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDWXDLBWRHCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30279924 | |

| Record name | PluriSln 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-phenylisonicotinohydrazide | |

CAS RN |

91396-88-2 | |

| Record name | 91396-88-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PluriSln 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PluriSIn 1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.